The Versatile Building Block: A Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine
The Versatile Building Block: A Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of essential biomolecules and a multitude of approved therapeutics.[1][2][3] Among the vast array of functionalized pyrimidines, 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No. 37482-64-7) emerges as a highly versatile and valuable intermediate. Its strategic placement of a reactive chlorine atom, an electron-donating ethoxy group, and a methyl group offers a unique combination of electronic properties and multiple reaction sites for further molecular elaboration.[4][5] This guide provides an in-depth exploration of 2-Chloro-4-ethoxy-6-methylpyrimidine, detailing its physicochemical properties, a robust synthetic protocol, its reactivity, potential applications in drug development, and essential safety information for researchers and scientists in the field.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is paramount for its effective and safe utilization in a research setting.
Core Properties
2-Chloro-4-ethoxy-6-methylpyrimidine is a solid at room temperature with a defined melting and boiling point, indicating good thermal stability under standard laboratory conditions.[6]
| Property | Value | Reference |
| CAS Number | 37482-64-7 | [6] |
| Molecular Formula | C₇H₉ClN₂O | [6] |
| Molecular Weight | 172.61 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 70-73 °C | [6] |
| Boiling Point | 282 °C at 760 mmHg | [6] |
| Purity | Typically >98% | [6] |
| Storage Temperature | 4 °C | [6] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
| Hazard Identification | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Harmful) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Signal Word | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Synthesis and Mechanism
The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most common and efficient route begins with the readily available starting material, 6-methyluracil.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-Chloro-4-ethoxy-6-methylpyrimidine.
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The initial step involves the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This is a standard chlorination reaction for pyrimidinones, employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[7]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (8-10 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 90-100 °C with stirring for approximately 8-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly add the residue to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine, typically as a solid.
Step 2: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine
The crucial step for introducing the ethoxy group is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 chlorine. This regioselectivity is a well-documented phenomenon in the chemistry of dichloropyrimidines and is attributed to the electronic effects of the ring nitrogen atoms.[8][9]
Protocol:
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. This can be done by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
In a separate flask, dissolve the 2,4-dichloro-6-methylpyrimidine (1.0 eq) from Step 1 in anhydrous ethanol.
-
At room temperature (around 20 °C), add the sodium ethoxide solution dropwise to the stirred solution of the dichloropyrimidine.
-
Stir the reaction mixture at room temperature for approximately 2-4 hours, monitoring the progress by TLC.
-
Upon completion, add DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with additional DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-4-ethoxy-6-methylpyrimidine as a pure solid.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Chloro-4-ethoxy-6-methylpyrimidine lies in the reactivity of its remaining chlorine atom at the C2 position. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Reaction Scheme: Versatility of the Pyrimidine Scaffold
Caption: Key nucleophilic substitution reactions of the title compound.
The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:
-
Anticancer: Many pyrimidine-based compounds function as kinase inhibitors, crucial for controlling cell growth and proliferation.[2][10]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to established drugs.[10]
-
Antimicrobial and Antiviral: The pyrimidine structure is fundamental to nucleosides, making it a key target for the development of antiviral and antimicrobial agents.[4]
The ethoxy and methyl groups on the pyrimidine ring of the title compound can modulate the pharmacokinetic properties of the final drug candidates, such as solubility, lipophilicity, and metabolic stability.
Spectroscopic Characterization (Reference Data)
Conclusion
2-Chloro-4-ethoxy-6-methylpyrimidine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its straightforward, high-yielding synthesis and the predictable reactivity of its chloro-substituent make it an attractive starting material for drug discovery programs targeting various diseases. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.
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